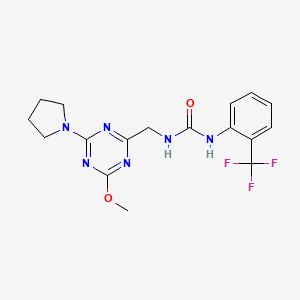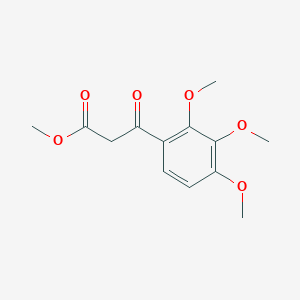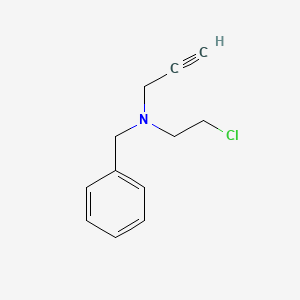![molecular formula C20H20N2O2 B2387351 4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-15-7](/img/structure/B2387351.png)
4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule. It is related to the family of coumarins, which are a group of nature-occurring lactones . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques can provide detailed information about the structure and composition of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be influenced by various factors such as the presence of catalysts and the conditions under which the reactions are carried out . The compound could potentially undergo reactions with other organic compounds to form new derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as High-Resolution Mass Spectrometry (HRMS), Electron Impact Mass Spectrometry (EIMS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy .科学研究应用
Antiviral Activity
The compound’s structural features make it a potential candidate for antiviral drug development. Researchers have explored its efficacy against viruses such as Newcastle disease virus. Notably, derivatives containing five-membered heteroaryl amines have demonstrated promising antiviral activity, comparable to the commercial drug Ribavirin .
Antimicrobial Properties
Investigations into the compound’s antimicrobial potential have revealed interesting results. For instance, (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic derivatives were synthesized and evaluated against bacteria like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Biological Activities
The compound’s heterocyclic nature contributes to its biological relevance. Quinolones, including 4-hydroxy-2-quinolones, have been studied for their pharmacological importance. Natural sources like Cinchona bark contain quinines, which have been used to treat various conditions, including nocturnal leg cramps and arthritis. The synthesis of related heterocycles from 4-hydroxy-2-quinolones has also been explored .
Drug Research and Development
Given its unique structure, researchers have investigated the compound’s potential as a lead molecule for drug development. Its synthetic analogs and heteroannelated derivatives have been of interest, particularly in the context of drug discovery .
Chemical Synthesis
4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide serves as a valuable building block for the synthesis of related heterocycles. These include four- to seven-membered ring systems, some of which exhibit distinct biological activities .
未来方向
作用机制
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities and can interact with multiple targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often leading to downstream effects such as inhibition of cell growth or induction of apoptosis .
Result of Action
Quinoline derivatives are known to have a variety of effects at the molecular and cellular level, often leading to changes in cell growth, cell cycle progression, and apoptosis .
属性
IUPAC Name |
4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-3-6-15(7-4-13)19(23)21-10-9-17-12-16-8-5-14(2)11-18(16)22-20(17)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGZNAGMEQZRHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B2387268.png)
![N-(3-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2387274.png)

![2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2387277.png)

![1-adamantyl-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2387279.png)
![6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2387281.png)
![Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2387282.png)


![N-(5-chloro-2-methoxyphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2387285.png)
![4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2387286.png)

![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B2387291.png)